(S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine
(S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine
Brand Name:
Vulcanchem
CAS No.:
102069-84-1
VCID:
VC20769011
InChI:
InChI=1S/C14H19NO3/c1-17-10-11-6-5-9-15(11)14(16)12-7-3-4-8-13(12)18-2/h3-4,7-8,11H,5-6,9-10H2,1-2H3/t11-/m0/s1
SMILES:
COCC1CCCN1C(=O)C2=CC=CC=C2OC
Molecular Formula:
C14H19NO3
Molecular Weight:
249.3 g/mol
(S)-(-)-1-(2-Methoxybenzoyl)-2-(methoxymethyl)pyrrolidine
CAS No.: 102069-84-1
Cat. No.: VC20769011
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102069-84-1 |
|---|---|
| Molecular Formula | C14H19NO3 |
| Molecular Weight | 249.3 g/mol |
| IUPAC Name | [(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C14H19NO3/c1-17-10-11-6-5-9-15(11)14(16)12-7-3-4-8-13(12)18-2/h3-4,7-8,11H,5-6,9-10H2,1-2H3/t11-/m0/s1 |
| Standard InChI Key | CECTWDBFDAJIEO-NSHDSACASA-N |
| Isomeric SMILES | COC[C@@H]1CCCN1C(=O)C2=CC=CC=C2OC |
| SMILES | COCC1CCCN1C(=O)C2=CC=CC=C2OC |
| Canonical SMILES | COCC1CCCN1C(=O)C2=CC=CC=C2OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator